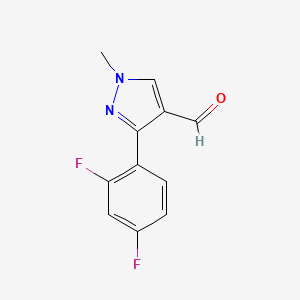
3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a 2,4-difluorophenyl group and a formyl group at the 4-position
Mecanismo De Acción
Target of Action
Similar compounds with a difluorophenyl group have been found to interact with fungal metabolism and fungal cell membranes .
Mode of Action
It’s worth noting that compounds with similar structures, such as voriconazole, act by inhibiting fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This leads to changes in the fungal cell membrane, disrupting its function .
Biochemical Pathways
Similar compounds have been found to affect the ergosterol biosynthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death .
Result of Action
Similar compounds have been found to cause cell death in fungi by disrupting the function of the cell membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with 1-methylpyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid.
Reduction: 3-(2,4-Difluorophenyl)-1-methylpyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Difluorophenyl)propionic acid: Another compound with a difluorophenyl group, but with different functional groups and properties.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: A compound with similar structural features but different biological activities.
Uniqueness
3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the difluorophenyl group makes it a versatile intermediate for various synthetic applications.
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-3-2-8(12)4-10(9)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBWCEOLHUPVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
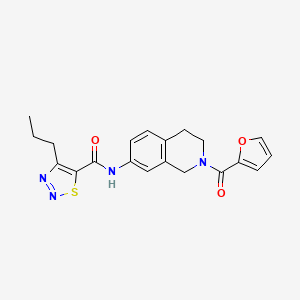
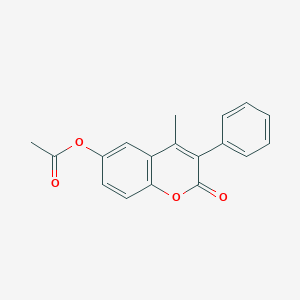
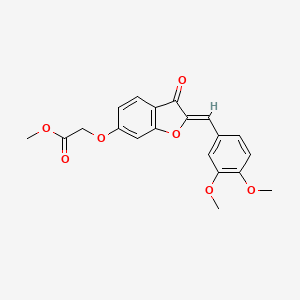
![4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2749178.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2749180.png)
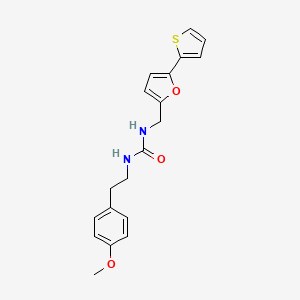
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2749182.png)
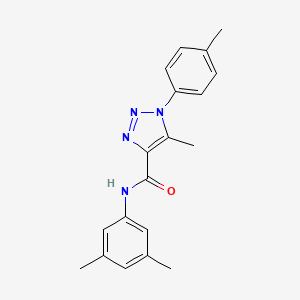

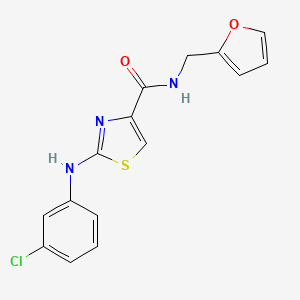
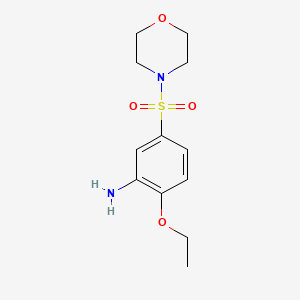
![3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2749190.png)
